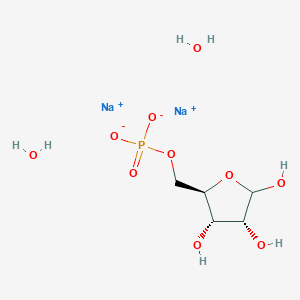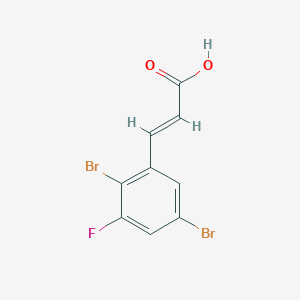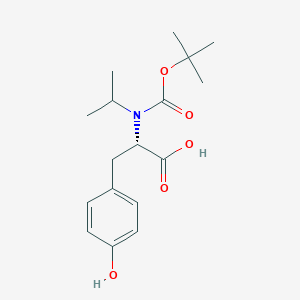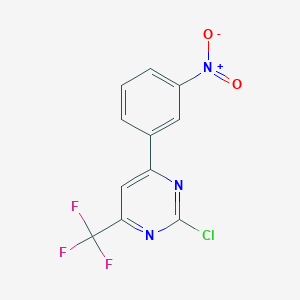
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate is a compound that belongs to the class of glycosides It is a derivative of glucose, where one glucose molecule is glycosidically linked to another glucose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate typically involves enzymatic or chemical glycosylation processes. One common method is the use of cyclodextrin glucanotransferase from Bacillus stearothermophilus, which catalyzes the transfer of a glucosyl group to the glucose molecule . The reaction conditions often include a controlled temperature and pH to optimize the enzyme’s activity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotransformation techniques. This involves the use of genetically modified microorganisms or enzymes to produce the compound in large quantities. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction could produce deoxy-sugars .
Aplicaciones Científicas De Investigación
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stable intermediate in the synthesis of more complex molecules.
Biology: The compound serves as a model substrate for studying enzyme kinetics and glycosylation processes.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to stabilize other bioactive compounds
Mecanismo De Acción
The mechanism by which 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of electrons to neutralize reactive oxygen species, thereby protecting cells and tissues from damage .
Comparación Con Compuestos Similares
Similar Compounds
2-O-α-D-Glucopyranosyl-L-ascorbic acid: Another glycoside derivative with similar antioxidant properties.
Arbutin: A glycoside used in cosmetics for its skin-lightening effects.
α-Glucosyl glycerol: Known for its moisturizing properties in skincare products.
Uniqueness
What sets 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate apart from these similar compounds is its enhanced stability and prolonged antioxidant activity. Unlike some other glycosides, it does not readily degrade under physiological conditions, making it a more reliable and effective compound for various applications .
Propiedades
Fórmula molecular |
C12H24O12 |
|---|---|
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2 |
Clave InChI |
WQUZRMGQKGHEDV-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)

![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
